1-(6-chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride
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Overview
Description
1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a pyridine ring substituted with chlorine, fluorine, and methyl groups, along with a methanamine moiety. Its hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of 6-chloro-3-fluoro-5-methylpyridine-2-carbaldehyde with an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: This method uses 6-chloro-3-fluoro-5-methylpyridine as a starting material, which undergoes nucleophilic substitution with methanamine under basic conditions.
Palladium-Catalyzed Coupling Reactions: These reactions involve the coupling of 6-chloro-3-fluoro-5-methylpyridine with methanamine derivatives in the presence of palladium catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination due to its efficiency and high yield. The process is optimized for cost-effectiveness and scalability, ensuring consistent quality and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with nicotinic acetylcholine receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with nicotinic acetylcholine receptors, particularly the α7 subtype. This interaction modulates ion channel activity, influencing neurotransmission and cognitive functions. The molecular targets include the receptor’s ligand-binding domain, leading to conformational changes that enhance receptor activity.
Comparison with Similar Compounds
6-Chloro-3-fluoro-5-methylpyridine: Lacks the methanamine moiety, making it less versatile in biological applications.
1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)ethanamine: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and biological activity.
Uniqueness: 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the methanamine group, which enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2624140-42-5 |
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Molecular Formula |
C7H9Cl2FN2 |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
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